2-Octynoic acid

描述

Overview and Significance of 2-Octynoic Acid

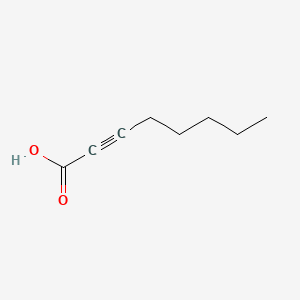

This compound (CAS: 5663-96-7) is an organic compound characterized by its unique chemical structure, featuring an eight-carbon chain with a carboxylic acid group and a triple bond positioned between the second and third carbon atoms nih.govontosight.aicymitquimica.comchemeo.comguidechem.comnist.govebi.ac.uk. Its molecular formula is C8H12O2 nih.govcymitquimica.comguidechem.comnist.govscbt.com. This compound holds significance in various academic and industrial domains due to its distinct properties. Industrially, it finds application in perfumery, cosmetics such as lipstick, and as a flavoring agent in food products nih.govguidechem.comebi.ac.ukzfin.orgebi.ac.ukchemicalbook.com.

Academically, this compound is a subject of study for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects ontosight.aiontosight.ai. Furthermore, its structure makes it a valuable building block in organic synthesis, facilitating the creation of more complex molecules ontosight.aicymitquimica.com. Recent research has also explored its presence in biological systems, identifying it in human blood and classifying it as a component of the human exposome hmdb.ca. Studies have further investigated its potential therapeutic applications, such as inhibiting Hepatitis C virus (HCV) infection by activating AMP-activated protein kinase (AMPK) plos.org, and its association with autoimmune responses in conditions like Primary Biliary Cirrhosis (PBC) ebi.ac.ukresearchgate.net.

Historical Context of Research on this compound

While precise historical records detailing the initial discovery or early academic research on this compound are not extensively detailed in the provided literature, its established use in consumer products like perfumes, lipsticks, and food flavorings indicates its presence and application predates comprehensive scientific investigation into its broader biological and chemical significance nih.govguidechem.comebi.ac.ukzfin.orgebi.ac.ukchemicalbook.com. The broader scientific exploration of alkynoic acids, including their chemical properties and biological activities, has a more documented history, with studies focusing on their antifungal properties dating back to at least the 1970s nih.govcdnsciencepub.comresearchgate.netcapes.gov.br. Contemporary academic research has expanded to delve into its complex interactions within biological systems, examining its antiviral mechanisms against HCV plos.org and investigating its potential role in immunopathology, such as in Primary Biliary Cirrhosis ebi.ac.ukresearchgate.net.

Classification and Structural Characteristics of this compound

As an Acetylenic Fatty Acid

This compound is fundamentally classified as an acetylenic fatty acid nih.govontosight.aiguidechem.comebi.ac.ukzfin.orgebi.ac.ukhmdb.ca. Acetylenic fatty acids are defined by the presence of at least one carbon-carbon triple bond within their fatty acid chain ontosight.aiontosight.ainih.govcdnsciencepub.com. In the case of this compound, this triple bond is located between the second and third carbon atoms of its eight-carbon chain nih.govontosight.aicymitquimica.comchemeo.comguidechem.comnist.govebi.ac.uk. This specific structural feature, the alkyne moiety, confers unique chemical reactivity and significantly influences its biological properties.

As a Monounsaturated Fatty Acid

Some scientific databases and literature sources classify this compound as a monounsaturated fatty acid nih.govebi.ac.ukzfin.orgchemfont.canih.gov. However, it is important to clarify that the defining characteristic of this compound is the presence of a carbon-carbon triple bond, as indicated by its name "octynoic" and its IUPAC designation "oct-2-ynoic acid" nih.govchemeo.comguidechem.comnist.govscbt.com. Monounsaturated fatty acids, by definition, contain a single carbon-carbon double bond wikipedia.orglibretexts.org. Therefore, while some classifications may broadly group it under unsaturated fatty acids, its primary and defining structural feature is the triple bond, firmly placing it within the acetylenic fatty acid category.

As a Medium-Chain Fatty Acid

This compound is also categorized as a medium-chain fatty acid (MCFA) hmdb.cachemfont.cawikipedia.orghmdb.cafoodb.ca. Medium-chain fatty acids are generally defined as fatty acids possessing an aliphatic tail with a chain length typically ranging from six to twelve carbon atoms hmdb.cawikipedia.orghmdb.cafoodb.ca. With its eight-carbon chain, this compound fits this definition, contributing to its specific physicochemical and metabolic characteristics when compared to shorter or longer-chain fatty acids.

Structure

3D Structure

属性

IUPAC Name |

oct-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDKCWCMDBMLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205205 | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-96-7 | |

| Record name | 2-Octynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physicochemical Properties of 2 Octynoic Acid

Established Synthetic Pathways for 2-Octynoic Acid

This compound (IUPAC name: oct-2-ynoic acid) is an organic compound belonging to the class of alkynoic acids. While specific details on its earliest established synthesis are not extensively detailed in the immediate search results, it is recognized as a compound that can be prepared through established organic synthesis procedures. For instance, literature references indicate its synthesis via methods such as those described by Freund et al. researchgate.net. Generally, alkynoic acids can be synthesized through various routes, including the oxidation of terminal alkynes or the carboxylation of acetylides. The compound is typically a colorless to pale yellow liquid, soluble in organic solvents, with limited water solubility due to its hydrophobic carbon chain cymitquimica.com. Its chemical purity has been reported to be high, for example, greater than 99.9% when prepared as its methyl ester researchgate.net.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have introduced more efficient and selective methods for the preparation of alkynoic acids and their derivatives, including those involving this compound.

Palladium-Catalyzed Decarboxylative Coupling Reactions

Palladium-catalyzed decarboxylative coupling has emerged as a powerful strategy for forming carbon-carbon bonds, utilizing carboxylic acids as readily available and stable starting materials, with carbon dioxide as a benign byproduct rsc.org. This methodology offers an alternative to traditional cross-coupling reactions that often require pre-functionalized or less stable organometallic reagents.

This compound has been successfully employed in palladium-catalyzed decarboxylative coupling reactions, particularly with aryl halides, to form aryl alkynes rsc.orgnih.gov. These reactions typically involve a palladium catalyst, often in combination with specific ligands and a base, to facilitate the coupling and decarboxylation process.

Coupling with Aryl Halides: A notable method involves the reaction of this compound with aryl bromides using a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1 mol%) and a ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) (2 mol%) in a solvent like DMSO rsc.org. These conditions have demonstrated good yields for the resulting aryl alkynes.

Coupling with Aryl Chlorides and Triflates: More recent developments have expanded this methodology to include less reactive aryl chlorides and triflates. For instance, a palladacycle-catalyzed decarboxylative coupling of alkynyl carboxylic acids, including this compound, with aryl chlorides has been reported, proceeding efficiently in air with catalysts like palladacycle in combination with Xphos ligand and K₂CO₃ in xylene/H₂O acs.org. Similarly, coupling with halogenated aryl triflates has been achieved, demonstrating chemoselectivity for C–Cl bonds over C–OTf bonds rsc.org.

Table 1: Examples of Palladium-Catalyzed Decarboxylative Coupling with this compound

| Substrate (Alkynoic Acid) | Coupling Partner | Catalyst System | Ligand | Solvent | Yield | Reference |

| This compound | Aryl Bromides | Pd(PPh₃)₂Cl₂ (1 mol%) | dppb (2 mol%) | DMSO | Good | rsc.org |

| This compound | Aryl Chlorides | Palladacycle (1 mol%) | Xphos (4 mol%) | Xylene/H₂O | Good to Excellent | acs.org |

| This compound | Aryl Triflates | Dichloro-(1-methylallyl)-dipalladium (2 mol%) | L9 (16 mol%) | THF | Good | rsc.org |

Esterification Reactions for this compound Esters

Esters of this compound are frequently synthesized for various applications, including flavors, fragrances, and as intermediates in further chemical synthesis. The primary method for their preparation involves the esterification of this compound with the corresponding alcohol.

Direct Esterification: A common approach is the direct esterification of this compound with an alcohol, such as allyl alcohol (2-propen-1-ol), typically catalyzed by an acid ontosight.aivulcanchem.com. This reaction proceeds to form the corresponding allyl ester, with reported yields in the range of 85–90% vulcanchem.com.

Transesterification: An alternative route involves the transesterification of a pre-existing ester of this compound, such as methyl oct-2-ynoate, with another alcohol. However, this method may be less economically viable due to higher reagent costs vulcanchem.com.

Table 2: Esterification of this compound

| Reactants | Catalyst | Product Ester | Yield | Reference |

| This compound + Allyl alcohol | Acid | This compound, 2-propen-1-yl ester (Allyl oct-2-ynoate) | 85-90% | vulcanchem.com |

| Methyl oct-2-ynoate + Allyl alcohol | Acid | This compound, 2-propen-1-yl ester | Not specified | vulcanchem.com |

| This compound + Ethanol | Not specified | Ethyl 2-octynoate | Not specified | lookchem.com |

Synthesis of Isotopically Labeled this compound Analogues for Research

Isotopically labeled compounds are crucial tools in research, particularly for metabolic studies, pharmacokinetic analyses, and mechanistic investigations, allowing for the tracking of molecules through complex pathways. Deuterium (B1214612) (²H) and carbon-13 (¹³C) are commonly used stable isotopes for labeling.

Deuterium Labeling: Deuterium-labeled analogues of this compound or its esters can be synthesized through various methods. These include the use of deuterated reagents and solvents in synthesis, or specific H-D exchange reactions. For example, deuterium can be incorporated into methyl 2-octynoate through catalytic hydrogen-deuterium exchange or by employing deuterated reagents . General methods for selective H-D exchange using systems like Pd/C-Al-D₂O with D₂O as the deuterium source have also been reported and could be applicable to alkynoic acids mdpi.com. Deuterium labeling can enhance metabolic stability and is valuable in mass spectrometry and NMR studies .

Carbon-13 Labeling: While specific syntheses of ¹³C-labeled this compound are not detailed in the provided results, the synthesis of related ¹³C-labeled compounds, such as [2-¹³C]mevalonolactone, often involves building blocks that could be derived from or related to alkynoic acid precursors researchgate.net. The general principle of isotopic labeling involves replacing specific atoms with their isotopes to track their passage through chemical reactions or biological pathways wikipedia.org.

Derivatization Strategies for Enhanced Bioactivity or Specific Applications

The functional groups present in this compound—the alkyne and the carboxylic acid—allow for a variety of derivatization strategies to impart new properties or facilitate conjugation to other molecules.

Amino Acid Derivatives

This compound can be modified to incorporate amino acid functionalities, creating building blocks for peptide synthesis or for conjugation to biomolecules.

Incorporation into Peptides: Derivatives such as (2S)-2-(Fmoc-amino)-7-octynoic acid are valuable in peptide synthesis. In these compounds, the amino group is typically protected (e.g., with Fmoc), and the alkyne moiety at the other end of the chain serves as a handle for further modifications, such as click chemistry smolecule.com. The carboxylic acid group itself can react with amines to form amide bonds, a fundamental reaction in peptide bond formation smolecule.com.

Conjugation Strategies: this compound can be conjugated to peptides or proteins. For instance, it can be activated as an NHS ester and then reacted with lysine (B10760008) residues on peptides or proteins, as demonstrated in studies involving the modification of pyruvate (B1213749) dehydrogenase complex E2 (PDC-E2) nih.govmedchemexpress.com. This approach allows for the introduction of the alkynyl functionality onto biomolecules for various research purposes, including immunogenicity studies researchgate.net.

Table 3: Amino Acid Derivatives and Conjugation of this compound

| Derivative/Strategy | Key Features | Application/Purpose | Reference |

| (2S)-2-(Fmoc-amino)-7-octynoic acid | Fmoc-protected amino group, terminal alkyne | Peptide synthesis, bioconjugation, building block for bioactive molecules | smolecule.com |

| 2-amino-7-octynoic acid | Amino group and alkyne functionality | Terminal modification of peptides | google.com |

| Conjugation via NHS ester | This compound activated and linked to biomolecules (e.g., peptides, BSA) | Introducing alkyne functionality, studying immune responses, biomolecule modification | nih.govmedchemexpress.com |

Compound List

this compound

Allyl alcohol

Allyl acetate (B1210297)

Allyl oct-2-ynoate (2-propen-1-yl ester of this compound)

Arachidonic acid

Aryl bromides

Aryl chlorides

Aryl halides

Aryl triflates

(2S)-2-(Fmoc-amino)-7-octynoic acid

Ethyl 2-octynoate

Fmoc-D-Ala-MeLeu-MeLeu-MeVal-OH

Lipoic acid

Linoleic acid

Mevalonolactone

Methyl 2-octynoate

Methyl oct-2-ynoate

Octanoic acid

Octanoic acid-d₅

Palladacycle

Peptide derivatives

Phenylboronic acid

Phenylpropiolic acid

PDC-E2 (Pyruvate dehydrogenase complex E2)

(S)-2-aminooctanoic acid (2-AOA)

2-amino-7-octynoic acid

2-amino-8-nonynoic acid

2-amino-6-heptynoic acid

Betulonic Acid Derivatives

Research into the functionalization of betulinic acid and its natural analogues, including betulonic acid, has explored various chemical transformations to create new bioactive compounds mdpi.comua.ptukolegija.lt. These modifications often aim to improve biological activity, with derivatives being investigated for antitumor properties, among other applications. Synthetic strategies for betulonic acid derivatives commonly involve modifications at the C-3 carbonyl group and the C-28 carboxyl and hydroxyl groups researchgate.net. For instance, triazolation reactions have been employed to introduce 1,2,3-triazole fragments onto the betulonic acid skeleton researchgate.net. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have also been utilized to introduce arylethynyl or ethynyl (B1212043) moieties onto betulonic acid derivatives, providing access to new structural motifs researchgate.net. While direct synthesis of betulonic acid derivatives from this compound is not explicitly detailed in the provided search results, the general methodologies for functionalizing triterpenoids like betulonic acid highlight the potential for incorporating alkynyl functionalities or using alkynoic acids as building blocks in complex synthetic schemes.

Deoxycholic Acid Derivatives

Deoxycholic acid (DCA) derivatives have been a focus of extensive synthetic research, particularly for their potential antiproliferative and anticancer activities jst.go.jpmdpi.comnih.goveurekaselect.comresearchgate.net. Synthetic approaches often involve modifying the steroid nucleus, typically at the C-3 and C-24 positions, to introduce various functional groups such as amino acid moieties, diamines, aminoalcohols, or morpholine (B109124) groups jst.go.jpmdpi.comeurekaselect.com. For example, DCA derivatives bearing amino alcohol moieties have shown enhanced cytotoxicity and selectivity for tumor cells mdpi.com. Click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed for bioconjugation, linking nucleosides to bile acid azides, including deoxycholic acid derivatives mdpi.comresearchgate.net. Furthermore, a mild and chemoselective synthetic version of dehydroformylation using a Rh(Xantphos)(benzoate) catalyst has been applied to various natural products, including a deoxycholic acid derivative, to generate olefins escholarship.orgescholarship.org. While direct use of this compound in the synthesis of deoxycholic acid derivatives is not extensively documented in the provided snippets, the general research trend indicates the synthesis of complex derivatives from bile acids, where alkynyl functionalities could potentially be introduced or utilized.

Ricinoleic Acid Derivatives

Ricinoleic acid, a major component of castor oil, serves as a versatile starting material for a wide array of derivatives with potential biological activities researchgate.netnih.govresearchgate.netingentaconnect.comresearchgate.netnih.gov. Research has focused on synthesizing derivatives such as primary amides, hydroxamic acids, and N-methyl amides of ricinoleic acid researchgate.net. Additionally, novel chiral 1,2,3-triazole derivatives have been synthesized from ricinoleic acid derivatives using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, demonstrating moderate anticancer activity . Alkene metathesis catalysis has also been applied to ricinoleate (B1264116) derivatives, providing access to chiral dihydropyrans and tetrahydropyrans via ring-closing metathesis ifpenergiesnouvelles.fr. Furthermore, studies have explored the synthesis of ricinoleic acid-based 1-O-alkylglycerols, which could serve as drug delivery systems researchgate.netnih.gov. While this compound is not directly mentioned as a precursor in these studies, the synthesis of ricinoleic acid derivatives often involves esterification and other functional group transformations, highlighting the general synthetic landscape for fatty acid derivatives.

Ester Derivatives, e.g., Methyl 2-Octynoate

The synthesis of ester derivatives of this compound, such as methyl 2-octynoate (also known as Folione®), is a well-established process primarily involving the esterification of this compound with methanol (B129727) in the presence of an acid catalyst, like sulfuric acid scentree.coscentree.cochemicalbook.comtiiips.com. This reaction typically proceeds with good yields, often followed by purification through fractional distillation to achieve high purity vulcanchem.com. For instance, the esterification of this compound with methanol yields methyl 2-octynoate, which is utilized as a flavor and fragrance agent chemicalbook.comchemdad.com. Alternative synthetic routes include transesterification of methyl 2-octynoate with allyl acetate, though this is less common due to cost vulcanchem.com.

Methyl 2-octynoate itself can serve as a substrate for further chemical transformations. For example, it has been used in copper-catalyzed reactions, such as the hydroarylation with phenylboronic acid to produce (E)-methyl 3-phenyloct-2-enoate orgsyn.org. Deuterium-enriched derivatives, such as methyl 2-octynoate-d5, are synthesized using deuterated reagents and solvents for applications in spectroscopic studies and pharmacokinetic research, where isotopic labeling can alter metabolic stability .

Other ester derivatives of this compound, such as allyl 2-propenyl ester, are synthesized via esterification of this compound with allyl alcohol vulcanchem.comontosight.ai. These alkynoic esters can be valuable intermediates in organic synthesis, with potential applications in polymer production or the creation of complex molecules ontosight.ai.

Table 1: Synthesis of this compound Ester Derivatives

| Derivative Name | Starting Materials | Reaction Type | Catalyst/Conditions | Typical Yield | Reference(s) |

|---|---|---|---|---|---|

| Methyl 2-Octynoate | This compound, Methanol | Esterification | Acid catalyst (e.g., H₂SO₄) | 85-90% | scentree.coscentree.cochemicalbook.comtiiips.comvulcanchem.com |

| Allyl 2-Propenyl Ester | This compound, Allyl alcohol | Esterification | Acidic catalysis | 85-90% | vulcanchem.comontosight.ai |

| Methyl 2-Octynoate-d5 | This compound, Methanol (deuterated reagents) | Isotopic Esterification | Controlled conditions | Not specified | |

| (E)-Methyl 3-phenyloct-2-enoate | Methyl 2-octynoate, Phenylboronic acid | Hydroarylation | CuOAc, MeOH, degassed conditions | Not specified | orgsyn.org |

Compound List:

Mechanistic Investigations of 2 Octynoic Acid in Biological Systems

Molecular Mechanisms of Action in Cellular Pathways

2-Octynoic acid exerts its effects through several key molecular mechanisms within cellular pathways, influencing critical signaling cascades and gene expression.

AMP-Activated Protein Kinase (AMPK) Activation

A primary mechanism by which this compound operates is through the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a vital role in regulating metabolic homeostasis. Studies have shown that 2-OA treatment leads to the activation of AMPK in various cellular contexts, including virus-infected hepatocytes plos.orgnih.govdntb.gov.uanih.gov. This activation is a foundational step for many of its downstream effects, contributing to its observed antiviral and metabolic modulatory activities. The precise molecular trigger for AMPK activation by 2-OA is still under investigation, but it is understood to be a key event in its biological function plos.org.

Inhibition of Acetyl-CoA Carboxylase

In conjunction with AMPK activation, this compound has been found to inhibit acetyl-CoA carboxylase (ACC) plos.orgnih.govnih.gov. ACC is a rate-limiting enzyme in fatty acid synthesis, catalyzing the conversion of acetyl-CoA to malonyl-CoA. By inhibiting ACC, 2-OA directly impacts lipogenesis, a process closely intertwined with cellular energy balance and viral replication. This inhibition is a significant component of how 2-OA modulates lipid metabolism.

Modulation of Interferon-Stimulated Genes (ISGs)

This compound has been observed to induce the expression of interferon-stimulated genes (ISGs) in cellular systems plos.orgnih.govdoaj.orgresearchgate.net. ISGs are a diverse group of genes activated by interferons, which are critical components of the innate immune system, particularly in antiviral defense nih.govnih.govwikipedia.org. Research suggests that the induction of ISGs by 2-OA is a consequence of AMPK activation, implying that activated AMPK mediates the intracellular innate immune response through the upregulation of these genes plos.orgnih.gov.

Regulation of MicroRNA-122 (miR-122) Expression

Another significant molecular action of this compound involves the regulation of microRNA-122 (miR-122) expression. Studies indicate that 2-OA inhibits miR-122 expression in virus-infected hepatocytes plos.orgnih.govdoaj.org. This inhibitory effect is also linked to activated AMPK, suggesting a coordinated action of AMPK in modulating both ISG expression and miR-122 levels plos.orgnih.gov. Furthermore, experimental evidence shows that the overexpression of miR-122 can reverse the antiviral effects attributed to 2-OA, underscoring the importance of miR-122 regulation in its biological activity plos.orgnih.gov. miR-122 is known to play a crucial role in liver function and is a significant cofactor for Hepatitis C Virus (HCV) replication nih.govwikipedia.org.

Role in Lipid Metabolism Modulation

The mechanisms described above collectively contribute to this compound's role in modulating lipid metabolism. Specifically, 2-OA has been shown to abrogate lipid accumulation in virus-infected hepatocytes and replicon cells plos.org. This effect is closely associated with its ability to activate AMPK and inhibit ACC. AMPK activation generally promotes fatty acid oxidation and reduces de novo lipogenesis, while ACC inhibition directly curtails fatty acid synthesis frontiersin.orgmdpi.com. By influencing these key metabolic regulators, 2-OA effectively modulates cellular lipid content and metabolic flux, impacting processes such as viral replication that are dependent on host lipid availability plos.orgnih.govnih.govnih.gov.

Interactions with Autoantigens and Immune Responses

Beyond its roles in cellular metabolism and antiviral defense, this compound is implicated in immune responses through its interaction with autoantigens. As a xenobiotic, 2-OA possesses a chemical structure that closely mimics the immunodominant epitope of the E2 component of the pyruvate (B1213749) dehydrogenase complex (PDC-E2) nih.govresearchgate.net. PDC-E2 is a key autoantigen in Primary Biliary Cirrhosis (PBC), an autoimmune liver disease nih.govnih.gov.

When introduced into biological systems, this compound can modify PDC-E2, potentially by acting as a hapten or by altering its conformation researchgate.netresearchgate.net. This modification can lead to the disruption of immune tolerance and the generation of neoantigens. Consequently, the immune system may mount a response against these modified self-antigens, leading to the induction of autoantibodies, such as anti-mitochondrial antibodies (AMAs), which are characteristic of PBC nih.govnih.govresearchgate.net. This interaction highlights how environmental chemicals can trigger or exacerbate autoimmune conditions by altering self-antigens and breaking immune tolerance nih.govresearchgate.net.

Pyruvate Dehydrogenase Complex E2 (PDC-E2) Modification

A central hypothesis in the study of primary biliary cirrhosis (PBC) involves the modification of self-antigens by xenobiotics, leading to a loss of immune tolerance. This compound has been identified as a key xenobiotic capable of modifying the E2 subunit of the pyruvate dehydrogenase complex (PDC-E2) firstwordpharma.comnih.govnih.govnih.govnih.govwhiterose.ac.ukmedchemexpress.com. Specifically, 2OA is thought to alter the conformational structure of the inner lipoic acid (LA) binding domain (ILD) of PDC-E2 firstwordpharma.com. This modification can result in the generation of neoantigens that are recognized by the immune system as foreign nih.govnih.govnih.gov.

Quantitative structure-activity relationship (QSAR) analyses have indicated that this compound exhibits significant reactivity with antibodies found in PBC patients, often comparable to or exceeding that of lipoic acid itself nih.govwikigenes.orgresearchgate.net. Studies have demonstrated that when 2OA replaces lipoic acid in the PDC-E2 structure, it can enhance antibody binding nih.govnih.gov. This suggests that the structural features of 2OA allow it to effectively mimic or modify the immunodominant epitope of PDC-E2, thereby triggering an autoimmune response nih.govresearchgate.net. The presence of antibodies against 2OA-modified PDC-E2 peptides in PBC sera supports the notion that chemical modification of self-proteins plays a crucial role in the initiation of autoimmunity nih.govnih.gov.

Induction of Autoimmune Cholangitis

The modification of PDC-E2 by this compound serves as a critical step in the induction of autoimmune cholangitis, a condition that closely resembles human PBC in experimental models nih.govwhiterose.ac.ukmedchemexpress.comescholarship.orgnih.govplos.orgfrontiersin.org. Immunization of laboratory animals, particularly mice, with this compound conjugated to bovine serum albumin (2OA-BSA), often in the presence of adjuvants like Complete Freund's Adjuvant (CFA), has been shown to elicit a robust immune response. This response includes the production of high titers of anti-mitochondrial antibodies (AMAs) and the development of characteristic liver pathology nih.govmedchemexpress.comescholarship.orgplos.org.

The induced autoimmune cholangitis in these models is characterized by significant portal inflammation, infiltration of immune cells (especially CD8+ T cells), bile duct damage, granuloma formation, and fibrosis nih.govescholarship.orgplos.orgfrontiersin.org. The process is believed to involve the breakdown of self-tolerance to PDC-E2, facilitated by the xenobiotic modification nih.gov. Genetic background can influence susceptibility, as demonstrated by increased disease induction in specific mouse strains like NOD.1101 mice when exposed to 2OA-BSA nih.gov.

Modulation of Hepatic Inflammatory Responses

The development of 2OA-induced autoimmune cholangitis is accompanied by significant modulation of hepatic inflammatory responses. Studies have identified key inflammatory mediators and cell types involved in this process. For instance, the administration of certain immunomodulatory agents, such as IL-22, has been shown to reduce portal inflammation and the production of pro-inflammatory cytokines and chemokines, including CCL5 and CXCL10, which are involved in immune cell recruitment to the liver escholarship.org.

The role of T helper cell subsets is also significant, with evidence suggesting that the IL-12/Th1 signaling pathway is particularly pathogenic, leading to disease progression and autoantibody production, while IFN-γ plays a pivotal role in the early stages of pathogenesis plos.org. Furthermore, CD8+ T cells, specifically CD103+ tissue-resident memory (TRM) cells, are found to be expanded and hyperactivated in the liver, contributing to biliary destruction whiterose.ac.uk. Monocytes, particularly Ly6Chi monocytes expressing CCR2, also infiltrate the liver and play a role in the pathogenesis of this induced cholangitis frontiersin.org.

Table 1: Comparative Antibody Reactivity in PBC Patient Groups

| Patient Group | Percentage Reactivity to 2OA | Reactivity to LA-ILD |

|---|---|---|

| S-PBC | Significantly Higher | Not specified |

| CTD-PBC | Lower | Not specified |

Note: "Significantly Higher" and "Lower" are based on comparative findings in search result firstwordpharma.com. Specific numerical values for percentage reactivity were not provided in the snippet.

Enzyme Inhibition Studies of this compound

While the primary focus of research on this compound has been its role in inducing autoimmunity via modification of PDC-E2, its potential as an enzyme inhibitor within metabolic pathways is also a subject of interest, particularly in the context of structure-activity relationships.

Inhibition of Specific Metabolic Enzymes

Direct evidence detailing the inhibition of specific metabolic enzymes by this compound itself, outside of its interaction with the PDC-E2 complex, is not extensively documented in the provided search results. The research predominantly highlights 2OA's function as a xenobiotic mimic that modifies the PDC-E2 complex, potentially impacting its enzymatic activity indirectly by altering its structure and immunogenicity firstwordpharma.comnih.govnih.govnih.gov. The broader concept of enzyme inhibition within metabolic networks is recognized as a crucial regulatory mechanism nih.gov. However, specific studies identifying other distinct metabolic enzymes that are directly inhibited by this compound, along with their kinetic parameters (e.g., IC50 values), were not found in the provided snippets.

Structure-Activity Relationships in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its biological activity, including enzyme inhibition wikigenes.orgescholarship.orggardp.orgbrieflands.com. For this compound, SAR analyses have been instrumental in identifying its unique reactivity and its potential to act as a mimic or modifier of the lipoic acid binding site on PDC-E2 nih.govwikigenes.orgresearchgate.net. These studies involve systematically altering chemical structures to observe the resulting changes in biological effects, such as antibody binding or enzyme activity wikigenes.orgescholarship.orggardp.org.

The QSAR analysis of 2OA provided crucial insights into its potential role in initiating autoimmune responses by identifying its structural characteristics that lead to high reactivity with PBC-associated autoantibodies nih.govwikigenes.orgresearchgate.net. Furthermore, research into derivatives of this compound has indicated that certain structural modifications, such as the inclusion of cyclobutane (B1203170) rings, can retain enzyme inhibitory activity, underscoring the importance of specific structural features for biological function escholarship.org. These SAR investigations are vital for understanding the molecular basis of 2OA's biological effects and for potentially designing targeted therapeutic agents.

Advanced Research Applications and Therapeutic Potential of 2 Octynoic Acid

Precursor in Complex Molecule Synthesis

The inherent reactivity of the alkyne and carboxylic acid groups positions 2-octynoic acid as a versatile precursor and building block in the synthesis of more complex molecular structures. Its utility spans various fields, including pharmaceuticals, agrochemicals, and materials science.

The alkyne moiety is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient formation of triazole rings, which are prevalent scaffolds in medicinal chemistry. For instance, this compound has been employed as a precursor in Huisgen cycloadditions to synthesize β-lactam derivatives exhibiting enhanced bioactivity against pathogens like Candida albicans vulcanchem.com. Beyond pharmaceuticals, the compound's structure can be incorporated into polymers. The terminal alkyne can undergo sulfonation to produce anionic surfactants, useful in applications such as tertiary oil recovery, where they effectively reduce interfacial tension vulcanchem.com. Furthermore, the presence of the alkyne group allows for radical-initiated copolymerization with monomers like styrene (B11656) and acrylates, yielding resins with improved thermal stability vulcanchem.com. Research has also explored the asymmetric synthesis of highly substituted ω-octynoic acid derivatives, demonstrating their utility in constructing complex macrocycles from peptides acs.org.

Table 1: Synthesis Applications of this compound

| Application Area | Specific Use Case | Key Chemical Feature Utilized |

| Pharmaceuticals | Precursor for triazole-based antifungals via click chemistry (Huisgen cycloaddition) vulcanchem.com. Synthesis of β-lactam derivatives with enhanced bioactivity vulcanchem.com. Intermediate in specialty chemical production myskinrecipes.com. | Alkyne (triple bond) |

| Agrochemicals | Intermediate in the production of agrochemicals myskinrecipes.com. | Carboxylic acid, Alkyne |

| Materials Science | Monomer for producing polymers and resins with improved thermal stability through copolymerization vulcanchem.com. | Alkyne |

| Surfactant Production | Substrate for sulfonation to create anionic surfactants for enhanced oil recovery vulcanchem.com. | Terminal Alkyne |

| Peptide Synthesis | Building block for creating complex peptides and macrocycles acs.org. | Carboxylic acid, Alkyne |

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling techniques provide crucial insights into the properties, reactivity, and potential interactions of this compound, aiding in the design of new materials and understanding its behavior at a molecular level.

DFT Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been applied to study salts of oct-2-ynoic acid, revealing that hydrogen-bonded ion pairs are more energetically favorable in the crystal structure compared to their neutral molecule counterparts nih.gov. These studies often explore properties such as electron density distribution, bond energies, and molecular orbital characteristics. DFT analyses can also elucidate reaction mechanisms, such as palladium-mediated decarboxylative coupling reactions involving this compound, by determining transition state energies and geometries researchgate.net. General DFT applications in chemistry include the calculation of global reactivity features, physicochemical properties, and intramolecular interactions, providing parameters like electrophilicity index, electronegativity, and chemical hardness scielo.org.mxnih.govrsc.orgresearchgate.net.

Charge-Assisted Hydrogen Bonding Analysis

Hydrogen bonding plays a significant role in molecular interactions and the self-assembly of supramolecular structures. "Charge-assisted hydrogen bonds" (CAHBs) are a specific type of strong hydrogen bond where the hydrogen bond donor or acceptor is stabilized by nearby charges, making them shorter, more covalent, and significantly stronger than conventional hydrogen bonds rsc.org. Studies involving oct-2-ynoic acid have specifically investigated these interactions. For example, research on salts of oct-2-ynoic acid with amines revealed N-H···O hydrogen bonding, forming specific ring motifs, and highlighted the energetic favorability of these charge-assisted ion pairs in crystal structures nih.gov. Other research has explored CAHBs involving ammonium (B1175870) cations and carboxylic acid groups in the formation of porous frameworks, demonstrating how these interactions influence molecular assembly and properties beilstein-journals.orgnih.gov. The analysis of these bonds provides a deeper understanding of molecular cohesion and interaction potentials.

Ligand-Enzyme Interaction Predictions

Predicting how molecules, or ligands, interact with biological targets like enzymes is a cornerstone of drug discovery and development. Computational methods such as molecular docking and molecular dynamics (MD) simulations are extensively used for this purpose nih.govresearchgate.netnih.govvolkamerlab.orgmdpi.com. Molecular docking algorithms predict the preferred binding orientation of a ligand to a protein target by evaluating binding affinities and identifying key interactions, such as hydrogen bonds and van der Waals forces nih.govnih.govvolkamerlab.orgbakerlab.org. MD simulations further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability and conformational changes involved in the interaction researchgate.netmdpi.com. These studies help in understanding the molecular basis of biological activity and in designing molecules with optimized binding characteristics for specific therapeutic targets bakerlab.orgchemrxiv.org. While specific studies directly predicting this compound's interaction with enzymes were not detailed in the provided search results, the methodologies employed in related computational studies, such as analyzing protein-ligand interaction fingerprints and predicting binding site complementarity, are directly applicable to understanding the potential biological roles of this compound nih.govnih.govbakerlab.orgchemrxiv.org.

Compound List:

this compound

2-propen-1-ol (Allyl alcohol)

this compound, 2-propen-1-yl ester (Allyl oct-2-ynoate)

3-phenylpropynoic acid

2-amino-1H-benzimidazole

(2S)-2-(Fmoc-amino)-7-octynoic acid

ATP (Adenosine triphosphate)

Analytical and Characterization Methodologies for 2 Octynoic Acid in Research

Spectroscopic Analysis in Research Contexts

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and functional groups present in a sample of 2-octynoic acid.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum exhibits characteristic absorption bands that confirm its structure. The presence of a carboxylic acid is indicated by a broad O-H stretching band, while the carbon-carbon triple bond (alkyne) and the carbonyl group (C=O) of the carboxylic acid show sharp, distinct peaks. vulcanchem.comspectrabase.comnih.gov

Key FTIR spectral data for this compound and a related derivative are summarized below:

| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

| This compound | Alkyne (C≡C) Stretch | ~2230 | spectrabase.com |

| This compound | Carbonyl (C=O) Stretch | ~1700 | spectrabase.com |

| This compound, 2-propen-1-yl ester | Alkyne (C≡C) Stretch | 2120 | vulcanchem.com |

| This compound, 2-propen-1-yl ester | Ester (C=O) Stretch | 1730 | vulcanchem.com |

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a variation of FTIR that simplifies sample handling, allowing for the direct analysis of solid or liquid samples with minimal preparation. bruker.commt.com This technique is particularly useful for obtaining high-quality spectra of neat samples. The principles of ATR-IR involve an IR beam being passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. bruker.commt.com

For this compound, ATR-IR spectra can be obtained using instruments like the Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory. nih.gov Similarly, the ATR-IR spectrum of its derivative, methyl 2-octynoate, has been recorded, providing valuable comparative data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including derivatives of this compound. researchgate.netscielo.org.za Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms.

In the context of this compound derivatives, NMR is crucial for confirming the structure of newly synthesized compounds. For instance, in the structural determination of 2,2-dimethyl-3-hydroxy-7-octynoic acid, a derivative of this compound, 2D NMR techniques like COSY (Correlation Spectroscopy) were instrumental. core.ac.uknih.gov COSY spectra reveal proton-proton couplings within the molecule, helping to establish the connectivity of the carbon skeleton. core.ac.uk Furthermore, long-range ¹H-¹³C correlations observed in HMBC (Heteronuclear Multiple Bond Correlation) spectra provide definitive connections across the molecule. core.ac.uk

For example, the structure of viequeamide A, which contains a 2,2-dimethyl-3-hydroxy-7-octynoic acid (S-Dhoya) residue, was determined using a combination of NMR techniques, including COSY and TOCSY (Total Correlation Spectroscopy), to define the spin systems of the amino acid and polyketide-derived residues. core.ac.uk

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is essential for separating components of a mixture, making it a vital tool for assessing the purity of this compound and for monitoring the progress of chemical reactions.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. oiv.intinternationaloliveoil.org In the context of this compound, GC can be employed to determine its purity. For instance, Thermo Fisher Scientific specifies a purity of ≥97.5% for their this compound, as determined by silylated GC. thermofisher.com

GC is also used in the analysis of derivatives of this compound, such as its methyl ester. nist.gov The NIST Chemistry WebBook provides GC data for methyl 2-octynoate. nist.gov Furthermore, GC coupled with mass spectrometry (GC-MS) is a powerful combination for both separation and identification of compounds in complex mixtures. sdiarticle4.com For example, in a study on lignin (B12514952) degradation by Pseudomonas aeruginosa, GC-MS analysis of the degradation products identified the presence of this compound. sdiarticle4.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly well-suited for non-volatile or thermally sensitive compounds. nih.govcdc.gov HPLC methods have been developed for the analysis of derivatives of this compound.

For example, the ethyl ester of this compound can be analyzed using a reverse-phase (RP) HPLC method. sielc.comsielc.com A typical mobile phase for this separation consists of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com

HPLC is also crucial in the monitoring of complex chemical reactions, such as in the solid-phase synthesis of cyclic peptides that may incorporate amino acid derivatives of this compound. ucl.ac.uk Additionally, HPLC coupled with mass spectrometry (HPLC-MS) is used in the analysis of natural products containing this compound derivatives. acs.org

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique used for the molecular identification of this compound and for its detection in complex mixtures as part of metabolite profiling studies. The technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte. chembk.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a capillary column. chemicalbook.comnih.gov After separation, the molecules are ionized, typically through electron ionization (EI), causing fragmentation. nih.gov The resulting mass spectrum shows the molecular ion peak and a pattern of fragment ions that is characteristic of the compound's structure, acting as a molecular fingerprint. The National Institute of Standards and Technology (NIST) has documented the mass spectrum of this compound, which can be used as a reference for its identification. researchgate.net For fatty acids like this compound, derivatization to more volatile esters, such as methyl esters, is a common practice to improve chromatographic separation and analysis. worktribe.comaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Electrospray Ionization (ESI), is another vital technique, especially for less volatile or thermally unstable compounds. latrobe.edu.au ESI is a "soft" ionization method that typically produces protonated or deprotonated molecular ions with minimal fragmentation. latrobe.edu.aunih.gov This is advantageous for determining the molecular weight of the intact molecule. nih.gov Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instruments, can be used to induce fragmentation of a selected precursor ion, providing structural details. chembk.comscbt.com This approach is highly sensitive and selective, making it suitable for targeted analysis and metabolite profiling in biological matrices. scbt.com Predicted LC-MS/MS spectra for this compound are available in databases like the Human Metabolome Database (HMDB), which can aid in its identification in metabolomics research. nist.gov

In the context of metabolite profiling, these MS-based methods allow for the detection and quantification of this compound within a broader analysis of an organism's metabolome. researchgate.netwikipedia.org For instance, this compound has been identified in human blood. nist.gov The high sensitivity of techniques like GC-MS allows for the detection of compounds at very low concentrations, which is crucial for identifying metabolites that may be present in trace amounts. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O2 | researchgate.netnih.gov |

| Molecular Weight | 140.18 g/mol | nih.govmdpi.com |

| CAS Registry Number | 5663-96-7 | researchgate.netmdpi.com |

| Ionization Method | Electron Ionization (EI) | researchgate.net |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

X-ray Diffraction for Crystal Structure Determination of Salts

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound, which is a liquid at room temperature, this technique is applied to its crystalline salts to elucidate the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

The primary technique used is single-crystal X-ray diffraction (SCXRD). This method requires a high-quality single crystal of a salt of this compound, for example, a sodium or potassium 2-octynoate. researchgate.netxtalpi.com The crystal, typically larger than 0.1 mm in all dimensions, is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The crystal lattice diffracts the X-rays into a specific pattern of reflections. By measuring the intensities and positions of these reflections as the crystal is rotated, a three-dimensional map of the electron density within the unit cell can be constructed. wikipedia.org From this electron density map, the positions of the individual atoms can be determined, revealing the precise structure of the 2-octynoate anion and the coordination environment of the cation (e.g., sodium, potassium). nih.govmdpi.com

While specific crystal structures for salts of this compound are not widely reported in public databases, the methodology is well-established through studies of salts of other carboxylic acids. For example, investigations of alkali metal salts of 4-hydroxybenzoic acid and 10,12-pentacosadiynoic acid have revealed complex layered structures, coordination of the metal ions with the carboxylate group, and various intermolecular interactions like hydrogen bonding. worktribe.comlatrobe.edu.au Such analyses for a salt of this compound would provide valuable information on how the molecules pack in the crystal lattice, influenced by the interactions of the carboxylate group with the metal ion and potential interactions involving the alkyne functionality and the aliphatic chain.

In cases where obtaining a suitable single crystal is challenging, powder X-ray diffraction (PXRD) can be used. PXRD is performed on a microcrystalline powder and provides a diffraction pattern that is a fingerprint of the crystalline phase. While generally not used for solving a new crystal structure from scratch, it is a powerful tool for identifying known crystalline phases, assessing sample purity, and characterizing different polymorphic forms of a substance. worktribe.com

Table 2: General Parameters in Single-Crystal X-ray Diffraction Analysis of Carboxylate Salts

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Defines the basic geometry of the crystal. aps.org |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides information on the symmetry of the atomic arrangement. aps.org |

| Atomic Coordinates (x, y, z) | The position of each atom within the unit cell. | Allows for the determination of bond lengths and angles. aps.org |

| Coordination Environment | The arrangement of atoms (e.g., oxygen atoms from carboxylate) around a central metal ion. | Describes the bonding of the cation in the salt. researchgate.net |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds and van der Waals forces. | Explains the packing of molecules in the crystal. mdpi.com |

Future Research Directions and Unanswered Questions for 2 Octynoic Acid

Elucidating Undetermined Mechanisms of Action

The precise mechanisms through which 2-octynoic acid exerts its effects remain a critical area for future investigation. While its role in modifying the E2 component of the pyruvate (B1213749) dehydrogenase complex (PDC-E2) is a key piece of the puzzle in PBC, the broader signaling pathways and molecular interactions are not fully understood. mdpi.comebi.ac.uk

One area of focus is its interaction with cellular signaling pathways. For instance, this compound has been shown to inhibit Hepatitis C Virus (HCV) infection by activating AMP-activated protein kinase (AMPK), which in turn suppresses lipid accumulation necessary for viral replication. plos.org However, the exact mechanism by which this compound activates AMPK is yet to be determined. plos.org Further research is needed to explore the upstream regulators of AMPK that are influenced by this fatty acid.

Another significant question revolves around its role in inducing autoimmune cholangitis. ebi.ac.uk Studies have shown that immunization with this compound can lead to the development of autoimmune cholangitis in mice, characterized by the presence of mitochondrial autoantibodies and liver inflammation. ebi.ac.ukresearchgate.net However, the complete cascade of events, from the initial xenobiotic modification of self-antigens to the activation and infiltration of specific immune cells like CD8+ T cells, requires more detailed investigation. ebi.ac.ukwhiterose.ac.uk The concept of molecular mimicry, where the structure of this compound resembles components of self-antigens, is a leading hypothesis but the intricate details of this process are still being unraveled. researchgate.netdiff.org

Furthermore, the impact of this compound on other cellular processes needs to be explored. Its structural features, particularly the triple bond, suggest potential interactions with a variety of biological molecules through reactions like cycloadditions, which could lead to the inhibition of enzymes or disruption of other cellular functions.

Development of Novel this compound Derivatives for Enhanced Efficacy

The development of novel derivatives of this compound presents a promising avenue for enhancing its therapeutic potential and mitigating any undesirable effects. By modifying its chemical structure, researchers can aim to improve its efficacy, selectivity, and pharmacokinetic properties.

The synthesis of various derivatives could lead to compounds with enhanced biological activities. For example, research into other fatty acid derivatives, such as those of oleanolic acid, has demonstrated that the addition of different functional groups can significantly impact their anti-cancer and anti-inflammatory properties. nih.govnih.gov Similarly, creating ester or amide derivatives of this compound could modulate its activity. nih.gov The synthesis of derivatives with altered chain lengths or the introduction of substituents like halogens could also influence their hydrophobicity and reactivity, potentially leading to improved targeting of specific biological pathways.

Moreover, the development of derivatives is crucial for exploring a wider range of therapeutic applications. While the primary focus has been on its role in autoimmunity and virology, novel derivatives could exhibit activities in other areas, such as antimicrobial or antifungal applications. ontosight.aiacs.org For instance, studies on tenuazonic acid derivatives have shown promising insecticidal activity. nyxxb.cn The creation of a library of this compound derivatives would allow for high-throughput screening against various biological targets, potentially uncovering new therapeutic leads. nih.gov

Future research should focus on the rational design and synthesis of these derivatives, guided by computational modeling and structure-activity relationship (SAR) studies. nih.govresearchgate.net This approach would facilitate the identification of key structural features responsible for desired biological effects, accelerating the development of more potent and specific therapeutic agents.

Advanced In Vivo and Clinical Translational Research

While in vitro and some in vivo studies have provided valuable insights into the effects of this compound, there is a clear need for more advanced and comprehensive animal models and, eventually, well-designed clinical translational research.

Current in vivo research has utilized models such as Sprague-Dawley rats and various mouse strains to investigate the effects of this compound. ebi.ac.uknih.gov For example, intraperitoneal administration in rats was used to model medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency, although with limited success in replicating all aspects of the human condition. nih.gov A significant advancement has been the use of mice immunized with this compound conjugated to bovine serum albumin (2OA-BSA) to create a murine model of autoimmune cholangitis, which shows similarities to human PBC. researchgate.netfrontiersin.org This model has been instrumental in studying the role of various immune components, such as Ly6Chi monocytes and CCR2, in the pathogenesis of the disease. frontiersin.orgresearchgate.net

However, future in vivo research should aim to develop more sophisticated models that can more accurately recapitulate the complexities of human diseases. This includes the use of genetically modified animals to dissect the roles of specific genes and pathways in the response to this compound. whiterose.ac.ukresearchgate.net For instance, studies in mice have already begun to explore the effects of knocking out genes related to the immune response, such as those for various interleukins and interferon-gamma. researchgate.net

Ultimately, the goal is to translate these preclinical findings into the clinical setting. This will require carefully designed studies to evaluate the potential therapeutic applications of this compound or its derivatives in human diseases like PBC and HCV infection. plos.orgmedscape.com Such research would need to establish the safety and efficacy of these compounds, and identify patient populations that are most likely to benefit. The journey from bench to bedside is long, but advanced in vivo and translational research are critical next steps.

Comprehensive Safety and Toxicological Profiles for Research Contexts

A thorough understanding of the safety and toxicological profile of this compound is paramount for its continued use in research and any potential future therapeutic development. While some toxicological data is available, a more comprehensive profile is needed.

Current information indicates that this compound can be harmful if swallowed, in contact with skin, or inhaled, and it is corrosive, causing severe skin burns and eye damage. nih.govthermofisher.com Acute toxicity data from animal studies have reported LD50 values, such as an intravenous LD50 of 18 mg/kg in mice. chemsrc.com However, there is a lack of comprehensive data on chronic toxicity, reproductive and developmental effects, and carcinogenicity. fishersci.com

Future research must address these gaps. This includes conducting studies according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to assess a full range of toxicological endpoints. industrialchemicals.gov.auindustrialchemicals.gov.au This would involve long-term exposure studies in animal models to evaluate potential organ toxicity and other chronic effects.

Furthermore, it is important to investigate the toxicological profiles of its metabolites and derivatives. The metabolic fate of this compound in vivo is not fully understood, and its breakdown products could have their own toxicological properties. As new derivatives are synthesized, each will require its own rigorous safety assessment.

The following table summarizes some of the available acute toxicity data for this compound and related compounds:

| Compound | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| This compound | LD50 | Intravenous | Rodent - mouse | 18 mg/kg | Details not reported other than lethal dose value | chemsrc.com |

| Methyl 2-octynoate | LD50 | Oral | Rat | 2500 mg/kg bw | - | industrialchemicals.gov.au |

| Methyl 2-octynoate | LD50 | Oral | Rat | 1530 mg/kg bw | - | industrialchemicals.gov.au |

| Methyl 2-nonynoate | LD50 | Oral | Rat | 2200 mg/kg bw | - | industrialchemicals.gov.au |

| Ethyl 2-nonynoate | LD50 | Oral | Rat | 2850 mg/kg bw | - | industrialchemicals.gov.au |

A comprehensive understanding of the safety profile of this compound and its derivatives is essential to ensure the safety of researchers handling these compounds and to inform the risk-benefit assessment for any potential therapeutic applications.

常见问题

Q. What are the standard methods for synthesizing and characterizing 2-Octynoic acid derivatives in organic chemistry?

- Methodological Answer : Synthesis typically involves activating this compound with reagents like N-hydroxysuccinimide (NHS) in a solvent such as CH₃OCH₃ to form reactive intermediates (e.g., NHS-activated this compound). Subsequent conjugation with biomolecules (e.g., bovine serum albumin, BSA) is performed in DMSO to stabilize the reaction . Characterization employs spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC) to confirm structural integrity and purity. For new compounds, elemental analysis and mass spectrometry are required .

Q. How is this compound conjugated with proteins like BSA, and what analytical techniques validate this process?

- Methodological Answer : Conjugation involves covalent bonding between the alkyne group of this compound and nucleophilic residues (e.g., lysine) on BSA. NHS activation is commonly used to enhance reactivity . Validation includes SDS-PAGE for molecular weight shifts, UV-Vis spectroscopy to quantify conjugation efficiency, and ELISA to confirm retained protein functionality .

Q. What analytical approaches ensure the purity and stability of this compound in experimental settings?

- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–280 nm). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure. Gas chromatography-mass spectrometry (GC-MS) identifies degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in immunological studies using this compound-BSA conjugates?

- Methodological Answer : Discrepancies in autoimmune response studies (e.g., PDC-E2 mimicry) may arise from variations in conjugation ratios or BSA batch differences. To resolve this, standardize conjugation protocols (e.g., molar ratio optimization) and validate using surface plasmon resonance (SPR) to measure binding affinity to antibodies. Cross-comparative studies with synthetic PDC-E2 peptides can clarify specificity .

Q. What experimental designs optimize reaction yields in synthesizing this compound esters (e.g., Methyl heptine carbonate)?

- Methodological Answer : Yield optimization involves catalyst screening (e.g., DMAP for esterification) and solvent selection (e.g., dichloromethane vs. THF). Reaction monitoring via thin-layer chromatography (TLC) and in-situ FTIR tracks ester bond formation. Post-synthesis purification uses fractional distillation or preparative HPLC .

Q. How do researchers ensure reproducibility in studies involving this compound’s biochemical interactions?

- Methodological Answer : Reproducibility requires strict control of variables:

- Environmental factors : Temperature, humidity, and light exposure during storage .

- Instrument calibration : Regular validation of spectroscopic and chromatographic equipment .

- Statistical rigor : Use of error bars (standard deviation) and statistical tests (t-tests, ANOVA) to account for biological variability .

Data Contradiction and Analysis

Q. How to resolve conflicting data on this compound’s role in mitochondrial antigen mimicry?

- Methodological Answer : Contradictions may stem from differences in animal models (e.g., murine vs. humanized systems). Address this by:

- Comparative studies : Parallel experiments in multiple models.

- Epitope mapping : Use peptide microarrays to identify exact binding regions on PDC-E2 .

- Meta-analysis : Aggregate data from published studies to identify consensus mechanisms .

Methodological Best Practices

Q. What protocols minimize artifacts in this compound-BSA conjugate preparation?

- Methodological Answer :

- Avoiding aggregation : Use fresh DMSO and filter-sterilized BSA.

- Controlling pH : Maintain reaction pH 7.4–8.0 to prevent protein denaturation.

- Validation controls : Include unconjugated BSA and free this compound in assays to rule out nonspecific effects .

Q. How to design robust dose-response studies for this compound in toxicity assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。